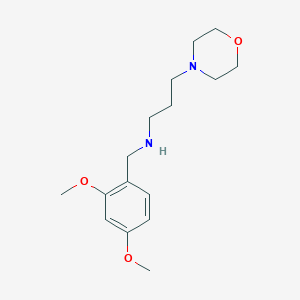
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amines, for example, can undergo reactions such as alkylation, acylation, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of its functional groups .科学的研究の応用
Chemical Synthesis and Mechanistic Studies
The study of compounds with structural similarities, like benzylamines and morpholines, often focuses on their synthesis, chemical behavior, and applications in creating novel materials or as intermediates in drug development. For example, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which share structural motifs with "(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine," reveals the significance of specific functional groups in determining reaction pathways and the formation of intermediates (T. Yokoyama, 2015).
Organic Light-Emitting Diodes (OLEDs)
The design and synthesis of organic semiconductors for application in OLED devices are a significant area of research. Compounds with structural features similar to "(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine" are explored for their potential as active materials in OLEDs due to their promising optoelectronic properties (B. Squeo & M. Pasini, 2020).
Pharmacology and Toxicology
The pharmacological and toxicological profiles of compounds containing benzylamine and morpholine structures are extensively studied. These compounds, including those structurally related to "(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine," are investigated for their therapeutic potential and safety profile. Research in this area aims to understand the activity of such compounds on biological targets and their implications in treating diseases or the potential risks associated with their use.
Applications in Drug Development
Morpholine derivatives, due to their structural diversity and biological activity, are explored for developing novel therapeutic agents. The literature review by Asif and Imran (2019) highlights the broad spectrum of pharmacological activities of morpholine derivatives, suggesting the potential of "(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine" and similar compounds in drug development (M. Asif & M. Imran, 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMCJUMHUCXMBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethyl-8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366434.png)
![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)
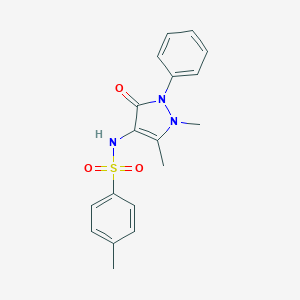
![2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B366463.png)
![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)
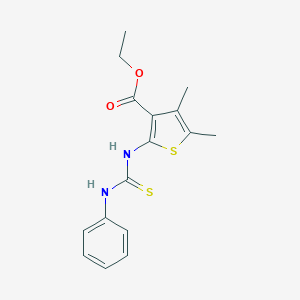
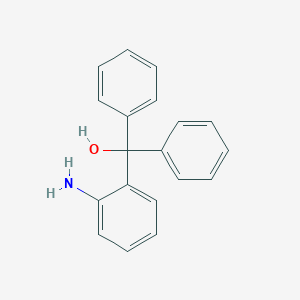
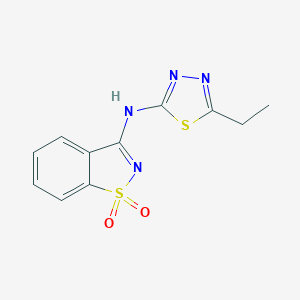
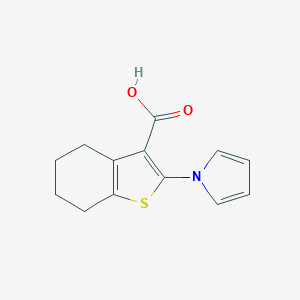
![4-[(5-Methylthiophen-2-yl)methylamino]phenol](/img/structure/B366498.png)
![N-[(3-methoxyphenyl)methyl]butan-1-amine](/img/structure/B366510.png)
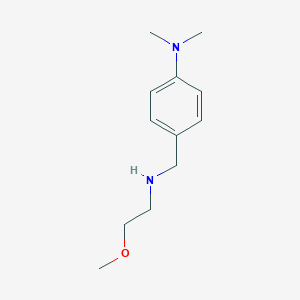
![5-[[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid](/img/structure/B366531.png)
![2-(4-Morpholinyl)-5-[(1-naphthylmethyl)amino]benzoic acid](/img/structure/B366532.png)